N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a dioxidoisothiazolidinyl group and a methylsulfonylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxidoisothiazolidinyl ring and the introduction of the methylsulfonylphenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)butanamide
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)pentanamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dioxidoisothiazolidinyl group and a methylsulfonylphenyl group sets it apart from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-15-4-8-17(22-12-3-13-29(22,26)27)14-19(15)21-20(23)11-7-16-5-9-18(10-6-16)28(2,24)25/h4-6,8-10,14H,3,7,11-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVNXZGGEVUVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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